1-Methyl-1,4-diazepan-5-one hydrochloride

Medicinal Chemistry Process Chemistry Formulation

Pre-formed, non-hygroscopic hydrochloride salt for streamlined CNS library synthesis. N-methyl substitution enhances lipophilicity (cLogP 0.0) and steric bulk vs. demethylated analogs, optimizing brain penetration (TPSA 32.34). Validated scaffold for PARP1 inhibitors (IC50 110 nM). Batch-certified (NMR/HPLC) for GMP consistency. Stable solid for ambient handling, eliminating in-situ salt preparation.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 854828-87-8
Cat. No. B1510276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-diazepan-5-one hydrochloride
CAS854828-87-8
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCN1CCC(=O)NCC1.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-8-4-2-6(9)7-3-5-8;/h2-5H2,1H3,(H,7,9);1H
InChIKeyRLLQETHLAUCYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4-diazepan-5-one Hydrochloride (CAS 854828-87-8): A Key Building Block for CNS and PARP-Targeted Drug Discovery


1-Methyl-1,4-diazepan-5-one hydrochloride (CAS 854828-87-8) is a 7-membered heterocyclic building block with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . The compound features a diazepane core with a key carbonyl at the 5-position and an N-methyl group, and is supplied as a stable hydrochloride salt with typical purity levels of 95-97% [1]. It serves as a versatile intermediate for the synthesis of nitrogen-containing scaffolds in central nervous system (CNS) drug discovery, including anxiolytic agents , and has been incorporated into inhibitors targeting poly (ADP-ribose) polymerase 1 (PARP1) [2].

Beyond the Diazepane Core: Why 1-Methyl-1,4-diazepan-5-one Hydrochloride Cannot Be Trivially Substituted


The specific substitution pattern on the 1,4-diazepane scaffold critically dictates both chemical reactivity and downstream biological activity. While unsubstituted 1,4-diazepan-5-one hydrochloride (CAS 208245-76-5) and the free base (CAS 5441-40-7) share the core heterocycle, they present fundamentally different physicochemical and synthetic utility profiles. For instance, the N-methyl group in the target compound directly impacts lipophilicity and steric bulk compared to its demethylated analog, a property crucial for optimizing CNS penetration and target binding . Furthermore, the hydrochloride salt form (CAS 854828-87-8) is specifically chosen over the free base (CAS 5441-40-7) to provide a stable, water-soluble, and easily handled reagent . This form eliminates the need for in-situ salt formation, streamlining synthetic workflows and ensuring consistent stoichiometry in sensitive reactions, such as amide couplings where free bases can act as nucleophiles .

Procurement-Relevant Comparative Data: Differentiating 1-Methyl-1,4-diazepan-5-one Hydrochloride from Analogs


Enhanced Solubility and Stability Through Hydrochloride Salt Formulation

The target compound, supplied as the hydrochloride salt, exhibits high water solubility, a critical property for biological assays and formulation that is not shared by the free base form (CAS 5441-40-7) . The free base, 1-methyl-1,4-diazepan-5-one, is a neutral molecule (C6H12N2O, MW: 128.17) and is reported to be a liquid , making it less convenient for precise handling and storage. In contrast, the hydrochloride salt is a stable, solid, white powder with recommended storage at room temperature [1] and a melting/decomposition point above 150°C . This physical form eliminates the need for complex handling protocols, reducing solvent and weighing errors in synthesis .

Medicinal Chemistry Process Chemistry Formulation

Optimized Lipophilicity and CNS Drug-Likeness Via N-Methyl Substitution

The presence of the N-methyl group distinguishes this compound (CAS 854828-87-8) from its demethylated analog, 1,4-diazepan-5-one hydrochloride (CAS 208245-76-5). This structural modification directly impacts key physicochemical parameters relevant to CNS drug design. The target compound has a calculated Consensus Log P (cLogP) of 0.0 , which falls within the optimal range for CNS penetration (often cited as cLogP 1-3), whereas the des-methyl analog is expected to be more polar with a lower cLogP. Additionally, the topological polar surface area (TPSA) of the target compound is calculated to be 32.34 Ų , which is well below the threshold of < 70 Ų often correlated with good brain permeability. This N-methyl group provides a precise and predictable increase in lipophilicity compared to the demethylated analog, a crucial optimization step for CNS-targeted programs .

CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Validated Utility as a Building Block for PARP1 Inhibitors

The specific scaffold of 1-methyl-1,4-diazepane is a validated motif in the design of potent poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. A derivative incorporating this exact core, CHEMBL204132, demonstrated potent enzyme inhibition with an IC50 of 110 nM against human PARP1 [1]. This provides direct experimental evidence that the 1-methyl-1,4-diazepane scaffold, which can be derived from the target compound, can be successfully incorporated into biologically active molecules. In contrast, closely related scaffolds like 1,4-diazepane or piperazine may yield different activity profiles due to changes in conformation and binding interactions. The target compound serves as a direct precursor for the synthesis of such advanced inhibitors, accelerating medicinal chemistry campaigns.

Oncology Chemical Biology PARP Inhibitors

Streamlined Procurement with Batch-Specific Quality Control Documentation

Procurement of 1-Methyl-1,4-diazepan-5-one hydrochloride from reputable vendors (e.g., Bidepharm) includes access to batch-specific quality control data, such as NMR, HPLC, and GC reports . This level of analytical certification is not always standard for all analogs or from all suppliers. For example, while the free base (CAS 5441-40-7) is available at 97% purity [1], the availability of comprehensive batch-specific analytical data may vary. For researchers in regulated environments or those scaling up reactions, the ability to trace and verify the exact composition and purity of a starting material is critical for reproducibility and regulatory compliance. This documented quality assurance reduces the risk of project delays due to failed reactions or the need for costly re-purification steps.

Analytical Chemistry Quality Assurance Procurement

High-Value Application Scenarios for 1-Methyl-1,4-diazepan-5-one Hydrochloride in Research and Development


CNS Drug Discovery Programs Targeting GPCRs and Ion Channels

For medicinal chemistry teams developing central nervous system (CNS) therapeutics, 1-Methyl-1,4-diazepan-5-one hydrochloride is an ideal building block. Its favorable lipophilicity (cLogP = 0.0) and low topological polar surface area (TPSA = 32.34 Ų) align with established CNS drug-likeness criteria, suggesting it can be incorporated into lead molecules without compromising brain penetration . The compound has been noted as an intermediate in the synthesis of anxiolytic agents, validating its use in CNS programs . Compared to the free base, the hydrochloride salt offers superior water solubility and handling properties, ensuring reproducible synthesis of CNS-focused compound libraries .

Targeted Synthesis of Novel PARP1 Inhibitors for Oncology Research

The 1-methyl-1,4-diazepane motif is a validated scaffold for inhibiting poly (ADP-ribose) polymerase 1 (PARP1), a key target in oncology. A derivative of this core has demonstrated potent enzyme inhibition (IC50 = 110 nM) [1]. Researchers developing next-generation PARP1 inhibitors can utilize this compound as a direct starting material or a key intermediate to synthesize and optimize novel chemical entities with improved potency or selectivity. Using this pre-validated scaffold accelerates structure-activity relationship (SAR) studies and lead optimization efforts compared to de novo scaffold design .

Process Chemistry and Scale-Up of Diazepane-Containing APIs

In process development, the stable, solid, and non-hygroscopic nature of the hydrochloride salt makes it a superior reagent for scaling up reactions compared to liquid free bases or other less stable analogs . The ability to accurately weigh and transfer the compound under ambient conditions reduces operational complexity and improves reaction stoichiometry control. Furthermore, sourcing this compound with batch-specific analytical certification (NMR, HPLC) ensures material consistency across development batches, which is a critical requirement for Good Manufacturing Practice (GMP) production environments .

Parallel Synthesis and SAR Studies Requiring Controlled Amine Reactivity

For high-throughput chemistry efforts, the use of a pre-formed, protected amine in its hydrochloride salt form is essential. The salt form prevents unwanted nucleophilic side reactions of the free amine during amide bond formations or alkylations, ensuring cleaner reaction profiles and higher yields in parallel synthesis . This is particularly valuable when generating diverse compound libraries for SAR studies, where reaction reproducibility and product purity are paramount for generating reliable biological data .

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